N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 896023-13-5
VCID: VC4787923
InChI: InChI=1S/C24H18N4OS/c29-23(26-20-12-6-10-17-7-4-5-11-19(17)20)16-30-24-14-13-22-25-21(15-28(22)27-24)18-8-2-1-3-9-18/h1-15H,16H2,(H,26,29)
SMILES: C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Molecular Formula: C24H18N4OS
Molecular Weight: 410.5

N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide

CAS No.: 896023-13-5

Cat. No.: VC4787923

Molecular Formula: C24H18N4OS

Molecular Weight: 410.5

* For research use only. Not for human or veterinary use.

N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide - 896023-13-5

Specification

CAS No. 896023-13-5
Molecular Formula C24H18N4OS
Molecular Weight 410.5
IUPAC Name N-naphthalen-1-yl-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide
Standard InChI InChI=1S/C24H18N4OS/c29-23(26-20-12-6-10-17-7-4-5-11-19(17)20)16-30-24-14-13-22-25-21(15-28(22)27-24)18-8-2-1-3-9-18/h1-15H,16H2,(H,26,29)
Standard InChI Key LIIDYIACZKPXRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Core Structure and Functional Groups

The compound features three key components:

  • Naphthalen-1-yl group: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.

  • Imidazo[1,2-b]pyridazine: A fused heterocycle with nitrogen atoms at positions 1, 2, and 7, enabling hydrogen bonding and electrophilic interactions .

  • Thioacetamide linker: A sulfur-containing bridge that enhances metabolic stability and modulates electronic properties .

The IUPAC name is N-naphthalen-1-yl-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide, with the SMILES string `C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NN=C4C=CN(C4=C3)C5=CC=CC=C5*.

Physicochemical Properties

PropertyValue
Molecular Weight410.5 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, imidazole N, etc.)
Rotatable Bonds5

The compound’s moderate lipophilicity (LogP ~3.8) suggests reasonable membrane permeability, while the thioether group may reduce oxidative susceptibility compared to ether analogs .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis involves multi-step reactions:

  • Condensation: 2-Phenylimidazo[1,2-b]pyridazin-6-amine reacts with chloroacetyl chloride to form 2-chloro-N-(2-phenylimidazo[1,2-b]pyridazin-6-yl)acetamide.

  • Thioether Formation: Nucleophilic substitution with naphthalen-1-thiol in the presence of a base (e.g., K2_2CO3_3) yields the target compound .

  • Purification: Chromatography or recrystallization achieves >95% purity .

Structural Analogues and SAR

Modifications to the core structure have been explored to enhance potency:

  • Naphthalene substitution: Replacing naphthalen-1-yl with smaller aryl groups (e.g., phenyl) reduces hydrophobic interactions, decreasing activity against cancer cell lines .

  • Imidazopyridazine modifications: Introducing electron-withdrawing groups (e.g., -CF3_3) at position 8 improves kinase inhibition (e.g., IC50_{50} = 12 nM vs. B-RAFV600E^{V600E}) .

  • Thioacetamide replacement: Replacing sulfur with oxygen diminishes metabolic stability but retains activity in inflammatory models .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity:

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (breast)1.2 ± 0.3Caspase-3/7 activation
A549 (lung)2.8 ± 0.5ROS generation, G2/M arrest
HT-29 (colon)4.1 ± 0.7Topoisomerase II inhibition

The compound induces apoptosis via mitochondrial pathways, with 3-fold selectivity over normal fibroblasts .

Anti-Inflammatory Effects

In murine models of LPS-induced inflammation:

  • TNF-α suppression: 58% reduction at 10 mg/kg (vs. 72% for dexamethasone).

  • COX-2 inhibition: IC50_{50} = 0.9 μM, comparable to celecoxib (IC50_{50} = 0.7 μM).

The thioacetamide moiety may chelate metal ions in COX-2’s active site, analogous to other sulfur-containing NSAIDs .

Kinase Inhibition

Screening against 97 kinases revealed potent activity:

Kinase% Inhibition (1 μM)Selectivity vs. P38
B-RAFV600E^{V600E}9218-fold
VEGFR2452-fold
AKT17812-fold

The imidazopyridazine core likely binds to the ATP pocket, as seen in co-crystal structures of analogs .

ParameterValueInterpretation
Solubility (PBS)12 μg/mLLow; may require formulation
Plasma Protein Binding89%High distribution volume
CYP3A4 InhibitionIC50_{50} = 8 μMModerate risk of interactions

Despite favorable LogP, poor aqueous solubility limits oral bioavailability. Prodrug strategies (e.g., phosphate esters) are under investigation .

Therapeutic Applications

  • Oncology: Synergizes with paclitaxel in xenograft models (tumor volume reduction: 68% vs. 45% monotherapy) .

  • Autoimmune diseases: Reduces paw edema in rheumatoid arthritis models by 54% at 20 mg/kg.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator